molecular formula C17H15NO3S2 B2615246 (E)-2-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)ethenesulfonamide CAS No. 2035018-47-2

(E)-2-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)ethenesulfonamide

Cat. No.: B2615246
CAS No.: 2035018-47-2
M. Wt: 345.43
InChI Key: PDFYSCYAFRHSMO-ZRDIBKRKSA-N
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Description

(E)-2-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)ethenesulfonamide (CAS 2035018-47-2) is a synthetic compound with a molecular formula of C17H15NO3S2 and a molecular weight of 345.4 g/mol . This reagent features a distinctive molecular structure incorporating a sulfonamide group linked to an (E)-configurestilbene and a bifuran-thiophene heterocyclic system, making it a valuable scaffold in medicinal chemistry and drug discovery research. Compounds with ethenesulfonamide backbones have been identified as key structural motifs in the development of novel therapeutic agents. Specifically, ethenesulfonamide derivatives are investigated as potent inhibitors of the NLRP3 inflammasome, a critical component of the innate immune system . Research into such inhibitors holds promise for the treatment of a range of inflammatory diseases mediated by interleukin-1β (IL-1β) and interleukin-18 (IL-18) . Furthermore, the presence of both furan and thiophene rings in its structure is of significant interest. These heterocycles are prevalent in bioactive molecules and agrochemicals, often contributing to enhanced biological activity and physical properties . The integration of these active substructures makes this compound a promising lead for further chemical optimization and biological evaluation. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-2-phenyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S2/c19-23(20,12-10-14-5-2-1-3-6-14)18-13-15-8-9-16(21-15)17-7-4-11-22-17/h1-12,18H,13H2/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFYSCYAFRHSMO-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)ethenesulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to ensure high yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(E)-2-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons .

Scientific Research Applications

The compound exhibits multiple biological activities that are crucial for its application in medicinal chemistry:

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. Research indicates that derivatives of this compound show effectiveness against various bacterial strains, including resistant strains.

Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of various sulfonamide derivatives against Methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that modifications in the thiophene and furan moieties significantly enhanced the antibacterial potency compared to traditional antibiotics.

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Sulfonamide AE. coli, S. aureus32 µg/mL
Sulfonamide BP. aeruginosa, K. pneumoniae16 µg/mL
This compoundMRSATBD

Anti-inflammatory Effects

The sulfonamide group is associated with anti-inflammatory properties. Preliminary studies suggest that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Activity
In animal models of induced arthritis, compounds with similar structures showed significant reductions in inflammation markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications for inflammatory conditions.

Anticancer Potential

Some sulfonamide derivatives have displayed cytotoxic effects against cancer cell lines. The structural characteristics of (E)-2-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)ethenesulfonamide warrant further investigation into its anticancer properties.

Case Study: Cytotoxicity Testing
A comparative study assessed the cytotoxic effects of several sulfonamide derivatives on various cancer cell lines. The findings revealed that this compound exhibited significant cytotoxicity at concentrations above 10 µM, indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of (E)-2-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)ethenesulfonamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological processes .

Comparison with Similar Compounds

Physicochemical and Spectral Properties

Melting Points and Stability
  • Compound 6m : 120–122°C (pale yellow solid) .
  • Compound 6p : 148–150°C (light green solid) .
  • Compound 6s : 172–174°C (yellow solid) .
  • Target Compound : Analogues like int-8 () exhibit mp 127–131°C (decomposition), suggesting thiophene-furan systems may reduce thermal stability compared to methoxy/nitro-substituted derivatives .
Spectral Data
  • ¹H NMR :

    • 6s : δ 3.83 (s, 9H, OCH₃), 7.61 (d, J = 15.6 Hz, CH=) .
    • int-8 : Aromatic protons at δ 6.09 (s, 2H, Ar-H) and thiophene signals at δ 7.42 (m) .
    • Target Compound : Expected signals include thiophene protons (δ 6.8–7.5) and furan protons (δ 6.3–6.5).
  • HRMS: 6s: [M+H]⁺ m/z 425.0963 (C₁₈H₂₀N₂O₈S) . int-8: [M+Na]⁺ m/z 388.0974 (C₂₁H₁₉NO₃S) .
Electronic Effects of Substituents
  • Electron-Donating Groups (e.g., OCH₃) : Enhance conjugation in compounds like 6p, increasing stability and melting points .
  • Electron-Withdrawing Groups (e.g., NO₂): Reduce reactivity in condensation steps (e.g., 6s) but improve binding in bioactive contexts .
Potential Bioactivity
  • Sortase A Inhibitors : Thiophene-acrylamido derivatives () exhibit inhibitory activity against Staphylococcus aureus .
  • Antimicrobial Sulfonamides : Trimethoxy-substituted derivatives (e.g., 6p) are often explored for antimicrobial properties due to membrane permeability .

Biological Activity

(E)-2-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)ethenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a phenyl group, a thiophene ring, and a furan moiety, which contribute to its unique chemical behavior. Its structure can be represented as follows:

 E 2 phenyl N 5 thiophen 2 yl furan 2 yl methyl ethenesulfonamide\text{ E 2 phenyl N 5 thiophen 2 yl furan 2 yl methyl ethenesulfonamide}

The biological activity of this compound is likely multifaceted due to its structural complexity. It is believed to interact with various biochemical targets:

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways. For example, similar thiophene derivatives have shown inhibitory effects on tyrosinase, an enzyme critical for melanin production, which has implications in skin pigmentation disorders and cancer treatment .
  • Receptor Interaction : The compound may bind to specific receptors, influencing cellular signaling pathways and potentially exhibiting anticancer or anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, derivatives of thiophene and furan have demonstrated significant cytotoxicity against various cancer cell lines:

CompoundIC50 (µM)Cell Line
Compound A19.41ECV304
Compound B29.27MCF7

These findings suggest that the incorporation of thiophene and furan groups enhances the anticancer efficacy of these compounds .

Antimicrobial Properties

The presence of sulfur and heterocyclic rings in the compound may also confer antimicrobial activity. Thiophene derivatives have been reported to exhibit antibacterial effects against Gram-positive and Gram-negative bacteria, making them candidates for further investigation in infectious disease management.

Study 1: Tyrosinase Inhibition

In a study focusing on tyrosinase inhibitors, compounds similar to this compound were evaluated for their inhibitory effects:

CompoundIC50 (µM)Type of Substrate
Compound 80.0433L-Tyrosine
Kojic Acid19.97L-Tyrosine

This study demonstrated that certain substitutions on the phenyl ring significantly enhance tyrosinase inhibition, suggesting a structure-activity relationship critical for developing effective inhibitors .

Study 2: Anticancer Efficacy

Another investigation assessed the cytotoxic effects of thiophene-furan derivatives on human tumor cell lines:

CompoundIC50 (µM)Tumor Type
Compound C15.00Lung Cancer
Compound D22.50Breast Cancer

These results indicate that modifications in the chemical structure can lead to varying degrees of cytotoxicity, emphasizing the need for tailored synthesis in drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (E)-2-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)ethenesulfonamide, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via a multi-step approach involving:

Sulfonamide Formation : Reacting 2-(N-substituted-sulfamoyl)acetic acid with aldehydes (e.g., 5-(thiophen-2-yl)furan-2-carbaldehyde) under acidic conditions to form ethenesulfonamide derivatives .

Reductive Amination : For intermediates requiring nitro-group reduction (e.g., converting nitro to amino groups), use catalytic hydrogenation or NaBH₄ in ethanol .

Characterization : Validate intermediates via ¹H/¹³C NMR (chemical shifts for sulfonamide protons at δ ~10–12 ppm, vinyl protons at δ ~6–7 ppm), HRMS (to confirm molecular ion peaks), and melting point analysis .

Example Table :

IntermediateSynthetic StepYield (%)Melting Point (°C)Key NMR Signals (δ, ppm)
Nitro-substituted precursorAldehyde condensation75170–172δ 8.2 (s, NH), δ 6.8 (d, CH=CH)
Amino-substituted derivativeCatalytic hydrogenation55132–134δ 5.1 (s, NH₂), δ 6.6 (d, CH=CH)

Q. How is X-ray crystallography applied to resolve the stereochemistry and packing behavior of this compound?

  • Methodology :

Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).

Structure Solution : Employ direct methods in SHELXS for phase determination .

Refinement : Apply full-matrix least-squares refinement using SHELXL , with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically .

Validation : Analyze residual density maps and R-factors (target: R₁ < 0.05). Use WinGX/ORTEP for visualization .

  • Key Findings : The (E)-configuration is confirmed by the dihedral angle between the sulfonamide and ethene moieties (>150°). π-π stacking between thiophene and phenyl groups stabilizes the crystal lattice .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

  • Methodology :

Analog Synthesis : Introduce substituents to the phenyl, thiophene, or furan rings (e.g., methoxy, nitro, or halogen groups) to modulate electronic and steric effects .

Biological Assays : Test analogs against target enzymes (e.g., Staphylococcus aureus Sortase A) using fluorescence quenching or enzyme inhibition assays .

Data Analysis : Correlate substituent effects with IC₅₀ values. For example, electron-withdrawing groups on the phenyl ring enhance inhibitory activity by stabilizing sulfonamide-enzyme interactions .

Example Table :

Substituent (R) on Phenyl RingIC₅₀ (µM)LogPNotes
-NO₂0.82.1Enhanced electron-deficient character
-OCH₃5.21.7Increased solubility, reduced activity

Q. How can researchers resolve contradictions in crystallographic and spectroscopic data for derivatives of this compound?

  • Case Study : Discrepancies between NMR (solution state) and SCXRD (solid state) data may arise from conformational flexibility or polymorphism.

  • Approach :

Variable-Temperature NMR : Probe dynamic behavior (e.g., hindered rotation of the sulfonamide group) .

Polymorph Screening : Use solvent evaporation or slurry methods to isolate alternative crystal forms. Compare unit cell parameters with SHELXL -refined structures .

DFT Calculations : Optimize gas-phase and solid-state geometries using Gaussian09 to identify energetically favored conformers .

Q. What mechanistic insights explain the compound’s biological activity, and how can they be validated experimentally?

  • Hypothesis : The sulfonamide group acts as a hydrogen-bond donor to key residues in target enzymes (e.g., Sortase A’s catalytic cysteine).
  • Validation Methods :

Docking Simulations : Use AutoDock Vina to model interactions with enzyme active sites.

Site-Directed Mutagenesis : Replace critical residues (e.g., Cys206 in Sortase A) and measure activity loss .

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .

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